An In-Depth Technical Guide to 4-Aminopyrimidine-5-carbothioamide: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to 4-Aminopyrimidine-5-carbothioamide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyrimidine-5-carbothioamide, a heterocyclic compound featuring a pyrimidine core functionalized with an amino group and a carbothioamide moiety, represents a molecule of significant interest in medicinal chemistry and drug discovery. The presence of the thioamide group, a bioisostere of the amide bond, imparts unique physicochemical properties and potential for diverse biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential therapeutic applications of 4-aminopyrimidine-5-carbothioamide, offering a valuable resource for researchers in the field.
Introduction: The Significance of the 4-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically important molecules, including the nucleobases cytosine, thymine, and uracil, which form the building blocks of nucleic acids.[1] The inherent biological relevance of the pyrimidine scaffold has made it a "privileged structure" in medicinal chemistry, with numerous pyrimidine derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
The introduction of a carbothioamide group at the 5-position of the 4-aminopyrimidine ring system creates a molecule with distinct chemical and biological characteristics. The thioamide functional group, as a bioisosteric replacement for the more common amide group, can influence a molecule's metabolic stability, hydrogen bonding capacity, and interaction with biological targets.[4] This makes 4-aminopyrimidine-5-carbothioamide and its derivatives attractive candidates for the development of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Aminopyrimidine-5-carbothioamide is characterized by a pyrimidine ring with an amino group at position 4 and a carbothioamide group at position 5.
Molecular Formula: C₅H₆N₄S[5][6]
Molecular Weight: 154.19 g/mol [5][6]
IUPAC Name: 4-aminopyrimidine-5-carbothioamide
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-aminopyrimidine-5-carbothioamide is not extensively reported, computational predictions provide valuable insights.
Table 1: Predicted Physicochemical Properties of 4-Aminopyrimidine-5-carbothioamide
| Property | Predicted Value | Reference |
| Topological Polar Surface Area (TPSA) | 77.82 Ų | [7] |
| LogP | -0.307 | [7] |
| Hydrogen Bond Acceptors | 4 | [7] |
| Hydrogen Bond Donors | 2 | [7] |
| Rotatable Bonds | 1 | [7] |
The predicted low LogP value suggests that 4-aminopyrimidine-5-carbothioamide is likely to be a relatively polar molecule with good aqueous solubility. The number of hydrogen bond donors and acceptors indicates its potential to form multiple hydrogen bonds, which can be crucial for target binding.
Synthesis of 4-Aminopyrimidine-5-carbothioamide
A plausible synthetic pathway, based on established pyrimidine syntheses, would likely start from a suitable precursor containing the C5-carbothioamide or a precursor that can be converted to it. One common method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or related species.
Hypothetical Synthetic Workflow:
A potential synthesis could involve the following conceptual steps, which would require experimental validation:
Caption: Conceptual workflow for the synthesis of 4-Aminopyrimidine-5-carbothioamide.
Detailed Experimental Protocol (Hypothetical, based on related literature):
This protocol is a generalized representation and requires optimization based on the specific starting materials and reaction conditions.
-
Preparation of the Intermediate: A suitable three-carbon precursor, such as a derivative of malononitrile, is reacted with a formylating agent (e.g., triethyl orthoformate and acetic anhydride) to generate an ethoxymethylene intermediate.
-
Ring Closure: The ethoxymethylene intermediate is then reacted with thiourea in the presence of a base, such as sodium ethoxide in ethanol. This condensation reaction leads to the formation of the pyrimidine ring.
-
Workup and Purification: The reaction mixture is typically neutralized, and the crude product is precipitated. Purification is then achieved through recrystallization from an appropriate solvent to yield pure 4-aminopyrimidine-5-carbothioamide.
The causality behind these steps lies in the electrophilic nature of the activated three-carbon intermediate and the nucleophilic character of the thiourea. The base facilitates the deprotonation of thiourea, enhancing its nucleophilicity for the initial attack, and also promotes the final aromatization of the pyrimidine ring.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 4-aminopyrimidine-5-carbothioamide are not widely available. However, based on the structure and data from related compounds, the following characteristic spectral features can be anticipated:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two protons on the pyrimidine ring, as well as signals for the protons of the amino and thioamide groups. The chemical shifts of the ring protons would be influenced by the electron-donating amino group and the electron-withdrawing carbothioamide group. The NH₂ protons of the amino and thioamide groups would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the C=S bond in the thioamide group would be expected to appear at a characteristically downfield chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino and thioamide groups, likely in the region of 3100-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring would appear in the 1400-1650 cm⁻¹ region. A key feature would be the C=S stretching vibration, which is typically found in the 1020-1250 cm⁻¹ range.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (154.19 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as H₂S, NH₃, or HCN.
Potential Biological Activities and Applications in Drug Development
While specific biological data for 4-aminopyrimidine-5-carbothioamide is limited in publicly accessible literature, the structural motifs present suggest a range of potential therapeutic applications. Pyrimidine derivatives are known to possess a wide array of biological activities.[3] Furthermore, the incorporation of a thioamide group can confer unique pharmacological properties. Carbothioamides have been investigated as anticancer, antimicrobial, and antiviral agents.[4][6]
Potential Therapeutic Areas:
-
Anticancer Activity: Many 4-aminopyrimidine derivatives have been developed as kinase inhibitors, which are a major class of anticancer drugs.[8][9][10] The 4-aminopyrimidine core can serve as a scaffold to interact with the hinge region of protein kinases. The carbothioamide group could potentially form unique interactions within the ATP-binding pocket of various kinases.
-
Antimicrobial Activity: The pyrimidine ring is a key component of many antimicrobial agents. Thioamide-containing compounds have also demonstrated significant antibacterial and antifungal properties.[11][12][13] The combination of these two pharmacophores in 4-aminopyrimidine-5-carbothioamide makes it a promising candidate for antimicrobial drug discovery.
-
Antiviral Activity: Pyrimidine analogues are a cornerstone of antiviral therapy, particularly as inhibitors of viral polymerases. The structural similarity of the pyrimidine core to natural nucleobases allows these compounds to interfere with viral replication.
Illustrative Signaling Pathway Inhibition:
The following diagram illustrates a hypothetical mechanism by which a derivative of 4-aminopyrimidine-5-carbothioamide could act as a kinase inhibitor, a common mechanism for anticancer drugs.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion and Future Directions
4-Aminopyrimidine-5-carbothioamide is a heterocyclic compound with a promising chemical structure for the development of new therapeutic agents. While a comprehensive experimental characterization of this molecule is not yet widely available, its structural features suggest potential for a range of biological activities, particularly in the areas of oncology and infectious diseases.
Future research should focus on several key areas:
-
Development of a robust and scalable synthetic route: A detailed and optimized synthesis protocol is essential for making this compound and its derivatives readily accessible for further study.
-
Comprehensive physicochemical and spectroscopic characterization: Detailed experimental data on properties such as solubility, pKa, and full spectroscopic analysis are needed to build a complete profile of the molecule.
-
Systematic biological evaluation: Screening of 4-aminopyrimidine-5-carbothioamide and a library of its derivatives against a panel of biological targets, such as protein kinases, and in various disease models (e.g., cancer cell lines, microbial strains) is crucial to uncover its therapeutic potential.
-
Structural biology studies: Obtaining crystal structures of this molecule in complex with biological targets would provide invaluable insights for structure-based drug design and optimization.
The exploration of 4-aminopyrimidine-5-carbothioamide and its analogues holds significant promise for the discovery of new and effective medicines.
References
Due to the limited availability of specific literature on 4-Aminopyrimidine-5-carbothioamide, this reference list includes publications on related pyrimidine derivatives and thioamides to provide a broader context.
-
Huang, S., et al. (2006). Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(23), 6063-6. Available at: [Link]
- El-Sayed, O. A., et al. (2002). Novel 4-aminopyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Boll Chim Farm, 141(6), 461-5.
-
Lee, H., et al. (2019). Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. Chemical Biology & Drug Design, 93(5), 926-933. Available at: [Link]
-
ChemSynthesis. (n.d.). 4-amino-5-pyrimidinecarbothioamide. Retrieved from [Link]
- ResearchGate. (n.d.). Already-reported bioactive carbothioamide derivatives.
-
Mavrova, A. T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. Available at: [Link]
- Baxendale, I. R., et al. (2005). Formation of 4-Aminopyrimidines via the Trimerization of Nitriles Using Focused Microwave Heating.
-
Huang, S., et al. (2011). 4-aminopyrimidine-5-carbaldehyde oximes as potent VEGFR-2 inhibitors. Part II. Bioorganic & Medicinal Chemistry Letters, 21(6), 1815-8. Available at: [Link]
-
S. N. Pandeya, et al. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][5][8][11]triazolo[4,3-a]pyrimidines. Molecules, 21(8), 1058. Available at: [Link]
-
Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. Available at: [Link]
- ResearchGate. (n.d.). Synthesis of 4‐thiocarbamoyl‐5‐aminopyrazoles.
-
Siddiqui, N., et al. (2018). 5,6-Dihydropyrimidine-1(2H)-carbothioamides: Synthesis, in Vitro GABA-AT Screening, Anticonvulsant Activity and Molecular Modelling Study. Bioorganic Chemistry, 77, 595-606. Available at: [Link]
-
NIST. (n.d.). 4-Aminopyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]
- ResearchGate. (n.d.). Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking.
-
PubChem. (n.d.). 4-Amino-2-ethylpyrimidine-5-carbothioamide. Retrieved from [Link]
-
The Medical Biochemistry Page. (1997). Purine and Pyrimidine Metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-Pyrimidinediamine. In NIST Chemistry WebBook. Retrieved from [Link]
- SciSpace. (2018). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
-
Wang, Y., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. PMC. Available at: [Link]
- Sakata, G., Makino, K., & Kurasawa, Y. (1988). Facile Synthesis of Functionalized 4-Aminopyridines. Heterocycles, 27(10), 2481-2489.
-
Gkeka, P. T., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PMC. Available at: [Link]
-
Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(7), 59. Available at: [Link]
- ResearchGate. (n.d.). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides.
- Khan, I., et al. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(6), 1-28.
-
Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. Retrieved from [Link]
-
Kim, Y., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. Molecules, 24(17), 3189. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. PMC. Available at: [Link]
- El-Sayed, W. A., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Latin American Journal of Pharmacy, 36(11), 2244-2255.
- Al-Jaber, H. I. (2014). Antimicrobial activities of heterocycles derived from thienylchalcones. Journal of Saudi Chemical Society, 18(3), 241-247.
- Chemical Papers. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. 64(2), 245-250.
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyrimidine-5-carboxylic acid. Retrieved from [Link]
-
Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]
-
OUCI. (n.d.). о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. chempap.org [chempap.org]
- 4. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. chemscene.com [chemscene.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
- 11. 4-Amino-2-ethylpyrimidine-5-carbothioamide | C7H10N4S | CID 88048767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Amine-substituted heterocyclic thioamide Cu(I) and Ag(I) complexes as effective anticancer and antibacterial agents targeting the periplasm of E. coli bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines [mdpi.com]
